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molecular formula C7H7F B1218778 2-Fluorotoluene CAS No. 95-52-3

2-Fluorotoluene

Cat. No. B1218778
M. Wt: 110.13 g/mol
InChI Key: MMZYCBHLNZVROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087444

Procedure details

To a 500 ml. flask were added 200 grams of pyridine hydrochloride. The flask was fitted with a magnetic stirrer, a reflux condenser, and a nitrogen bubbler. The pyridine salt was heated to about 180° C. to remove any moisture. The salt then was allowed to cool somewhat, and 34 grams (0.243 mole) of the fluorotoluene compound were added. The mixture was heated to 220° C. and maintained there for about 3 hours. The mixture then was cooled, and a large volume of water was added. The reaction mixture then was extracted with several portions of methylene chloride. The methylene chloride extracts were combined, and the solvent was removed in vacuo to obtain a pale yellow product which by nmr analysis indicated the presence of about 5 percent of starting material. The product then was taken up in an excess of 1M sodium hydroxide. The solution was extracted with methylene chloride, and the aqueous layer then was acidified with hydrochloric acid. The acidified portion was extracted with methylene chloride. Evaporation of the methylene chloride extract and distillation of the residue gave 26.6 grams of 2-fluoro-5-methylphenol, b.p.30 86°-93° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.N1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1[CH:13]=[CH:12]C=CC=1.[F:14]C1C=CC=CC=1C.[OH-:22].[Na+]>O>[F:14][C:3]1[CH:13]=[CH:12][C:6]([CH3:7])=[CH:5][C:4]=1[OH:22] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C
Step Four
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a magnetic stirrer, a reflux condenser
CUSTOM
Type
CUSTOM
Details
to remove any moisture
TEMPERATURE
Type
TEMPERATURE
Details
to cool somewhat
TEMPERATURE
Type
TEMPERATURE
Details
maintained there for about 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was cooled
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture then was extracted with several portions of methylene chloride
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow product which by nmr analysis
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The acidified portion was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation of the methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extract
DISTILLATION
Type
DISTILLATION
Details
distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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